REACTION_CXSMILES
|
[O:1]1[CH2:5][CH:4]([CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])[C:3]2[CH:12]=[CH:13][CH:14]=[CH:15][C:2]1=2.ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl>C1(C)C=CC=CC=1>[O:1]1[CH:5]=[C:4]([CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])[C:3]2[CH:12]=[CH:13][CH:14]=[CH:15][C:2]1=2
|
Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
O1C2=C(C(C1)CC(=O)OCC)C=CC=C2
|
Name
|
|
Quantity
|
12.97 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
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Type
|
TEMPERATURE
|
Details
|
at reflux for ~8 h
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
O1C2=C(C(=C1)CC(=O)OCC)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.24 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |